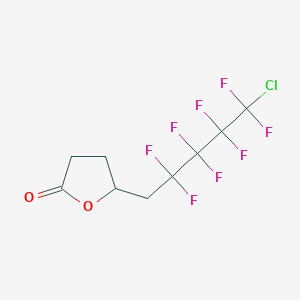
2(3H)-Furanone, 5-(5-chloro-2,2,3,3,4,4,5,5-octafluoropentyl)dihydro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2(3H)-Furanone, 5-(5-chloro-2,2,3,3,4,4,5,5-octafluoropentyl)dihydro- is a synthetic organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of a furanone ring substituted with a highly fluorinated pentyl chain and a chlorine atom. The extensive fluorination imparts significant hydrophobicity and chemical stability, making it useful in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2(3H)-Furanone, 5-(5-chloro-2,2,3,3,4,4,5,5-octafluoropentyl)dihydro- typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the fluorinated pentyl chain. This can be achieved through the fluorination of pentyl precursors using reagents such as sulfur tetrafluoride or cobalt trifluoride.
Furanone Ring Formation: The final step involves the cyclization of the intermediate compound to form the furanone ring. This can be achieved through intramolecular cyclization reactions under acidic or basic conditions.
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to ensure efficient and scalable synthesis. The use of automated systems and precise control of reaction conditions can enhance yield and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the furanone ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl group in the furanone ring, resulting in the formation of dihydrofuranone derivatives.
Substitution: The highly fluorinated pentyl chain can participate in nucleophilic substitution reactions, where the fluorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of catalysts like palladium or copper.
Major Products:
Oxidation: Oxidized furanone derivatives.
Reduction: Dihydrofuranone derivatives.
Substitution: Substituted fluorinated pentyl derivatives.
Scientific Research Applications
2(3H)-Furanone, 5-(5-chloro-2,2,3,3,4,4,5,5-octafluoropentyl)dihydro- has several scientific research applications:
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying enzyme-substrate interactions and protein-ligand binding.
Medicine: Its stability and reactivity make it a potential candidate for drug development, particularly in designing inhibitors for specific enzymes.
Industry: The compound’s hydrophobicity and chemical stability make it suitable for use in coatings, lubricants, and other industrial applications.
Mechanism of Action
The mechanism of action of 2(3H)-Furanone, 5-(5-chloro-2,2,3,3,4,4,5,5-octafluoropentyl)dihydro- involves its interaction with various molecular targets. The compound can form stable complexes with proteins and enzymes, inhibiting their activity. The extensive fluorination enhances its binding affinity and selectivity towards specific targets. The chlorine atom can participate in halogen bonding, further stabilizing the interactions.
Comparison with Similar Compounds
2(3H)-Furanone, 5-(2,2,3,3,4,4,5,5-octafluoropentyl)dihydro-: Lacks the chlorine atom, resulting in different reactivity and binding properties.
2(3H)-Furanone, 5-(5-bromo-2,2,3,3,4,4,5,5-octafluoropentyl)dihydro-: Contains a bromine atom instead of chlorine, leading to variations in halogen bonding and reactivity.
2(3H)-Furanone, 5-(5-iodo-2,2,3,3,4,4,5,5-octafluoropentyl)dihydro-: The presence of iodine affects the compound’s reactivity and interaction with molecular targets.
Uniqueness: The presence of both chlorine and extensive fluorination in 2(3H)-Furanone, 5-(5-chloro-2,2,3,3,4,4,5,5-octafluoropentyl)dihydro- imparts unique chemical properties, such as enhanced hydrophobicity, chemical stability, and specific binding interactions. These characteristics make it distinct from other similar compounds and suitable for specialized applications.
Properties
CAS No. |
462655-91-0 |
|---|---|
Molecular Formula |
C9H7ClF8O2 |
Molecular Weight |
334.59 g/mol |
IUPAC Name |
5-(5-chloro-2,2,3,3,4,4,5,5-octafluoropentyl)oxolan-2-one |
InChI |
InChI=1S/C9H7ClF8O2/c10-9(17,18)8(15,16)7(13,14)6(11,12)3-4-1-2-5(19)20-4/h4H,1-3H2 |
InChI Key |
KCUXSCCYLSZMEO-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)OC1CC(C(C(C(F)(F)Cl)(F)F)(F)F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[4-(1,3-Benzothiazol-2-yl)piperidine-1-sulfonyl]-N-cyclohexylbenzamide](/img/structure/B12591547.png)

![Thiazolidine, 3,3'-[thiobis(methylene)]bis-](/img/structure/B12591553.png)
![3-[Tri(propan-2-yl)silyl]-2H-1-benzopyran-2-one](/img/structure/B12591560.png)

![N-{1-[8-Methoxy-3-(4-methoxyphenyl)-4-oxo-3,4-dihydro-2-quinazolinyl]ethyl}-N-methyl-4-(2-methyl-2-propanyl)benzamide](/img/structure/B12591574.png)
![2-Azabicyclo[2.1.1]hexane-1-acetonitrile](/img/structure/B12591577.png)

![4-{[5-(1-Methyl-1,7-diazaspiro[4.4]nonan-7-yl)pyridin-3-yl]oxy}phenol](/img/structure/B12591590.png)
![4,6-Dimethoxybenzo[b]thiophene](/img/structure/B12591595.png)

![4-[4-(1,3-Benzothiazol-2-yl)piperidine-1-sulfonyl]-N-cyclohexyl-2,5-diethoxybenzene-1-sulfonamide](/img/structure/B12591605.png)
![3-[(1E)-3,3-Dimethyltriaz-1-en-1-yl]benzohydrazide](/img/structure/B12591608.png)

